Product packaging for Rociverine(Cat. No.:CAS No. 53716-44-2)

Rociverine

Cat. No.: B1679502
CAS No.: 53716-44-2
M. Wt: 339.5 g/mol
InChI Key: XPYLKZZOBVLVHB-QDKIRNHSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Development and Therapeutic Class Context

The historical development of rociverine is rooted in the search for effective agents to alleviate smooth muscle spasms in various physiological systems, particularly the gastrointestinal, urinary, and biliary tracts patsnap.comdrugbank.com. As an antispasmodic, this compound belongs to a therapeutic class that includes a range of compounds designed to relax smooth muscles, often by interfering with neurotransmission or directly affecting muscle contractility nih.gov.

Early research aimed to elucidate the mechanism of this compound's smooth-muscle relaxation. In vitro experiments on rat jejunum demonstrated both competitive antagonism of furtrethonium (B1222584) contractions, albeit significantly less potent than atropine (B194438), and a noncompetitive antagonism comparable to that of papaverine (B1678415) nih.gov. Studies have also compared this compound's effects to other agents like verapamil (B1683045), highlighting its greater anti-Ca2+ action on visceral smooth muscle compared to cardiac and vascular muscle researchgate.netnih.gov.

This compound is categorized under the Anatomical Therapeutic Chemical (ATC) classification system as A03AA06, within the group of synthetic anticholinergics with a tertiary amino group, used for functional gastrointestinal disorders genome.jpnih.gov. This classification reflects its primary therapeutic target areas.

Scope of Academic Research on this compound

Academic research on this compound has encompassed various areas, including its pharmacological mechanisms, chemical synthesis and stereochemistry, and potential therapeutic applications. Studies have investigated its effects on different types of smooth muscle tissue from various animal models to understand its myolytic and antimuscarinic components nih.govnih.gov.

Research findings have detailed the potency of this compound relative to other known pharmacological agents in different experimental setups. For instance, in studies on guinea-pig atria, this compound was found to be significantly less potent than verapamil in negative inotropic and chronotropic actions researchgate.netnih.gov. Against calcium in rat vas deferens and rabbit aorta preparations, this compound behaved as a competitive antagonist with varying potencies compared to verapamil nih.gov.

The scope of academic inquiry also extends to the analytical methods for studying this compound, such as the validation of HPLC-MS methods for tablet dissolution analysis, which are crucial for quality control and research applications researchgate.netpatsnap.com. Furthermore, research has explored the potential use of this compound in specific clinical contexts, such as its effect on the duration of labor in nulliparous women, demonstrating a faster cervical dilation rate compared to placebo in a randomized controlled trial researchgate.netnih.gov. Another area of investigation has been the use of this compound for nocturia in the elderly, with studies comparing its efficacy to other drugs like flavoxate (B1672763) nih.gov.

Academic studies have provided detailed data on this compound's effects in various experimental models. The following table summarizes some key findings from in vitro studies:

Tissue/PreparationContraction Induced byThis compound EffectPotency Relative to Reference CompoundReference Compound
Rat jejunumFurtrethoniumCompetitive antagonism~3000 times less potentAtropine
Rat jejunumFurtrethoniumNoncompetitive antagonismEqual potencyPapaverine
Rat vas deferensNorepinephrinePotentiation at low doses, depression of maximum effect at higher doses10 times more potent (depression)-
Rabbit aortaNorepinephrinePotentiation at low doses, depression of maximum effect at higher doses10 times less potent (depression)-
Rat vas deferensCalciumCompetitive antagonist10 times less potentVerapamil
Rabbit aortaCalciumCompetitive antagonist300 times less potentVerapamil
Guinea-pig atria-Negative inotropic action300 times less potentVerapamil
Guinea-pig atria-Negative chronotropic action100 times less potentVerapamil
KCl-depolarized guinea-pig ventricular stripsHistamine (B1213489)Negative inotropic action (contractility restored by histamine)70 times less potentVerapamil

Table 1: Summary of this compound's Effects in In Vitro Studies researchgate.netnih.gov

Research into the stereochemistry of this compound and its related stereoisomers has revealed that the cis-stereoisomers exhibit greater variations in affinity for muscarinic receptor subtypes compared to the trans-stereoisomers nih.gov. Specifically, among the cis-isomers, those with the (1R,2R) configuration demonstrated considerably higher affinities (up to 240-fold) than those with the (1S,2S) configuration nih.gov. This highlights the importance of stereochemistry in the pharmacological activity of this compound and its analogs.

The academic investigation of this compound continues to contribute to the understanding of smooth muscle pharmacology and the development of antispasmodic agents with tailored properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H37NO3 B1679502 Rociverine CAS No. 53716-44-2

Properties

CAS No.

53716-44-2

Molecular Formula

C20H37NO3

Molecular Weight

339.5 g/mol

IUPAC Name

trans-1-(diethylamino)propan-2-yl (1S,2S)-2-cyclohexyl-2-hydroxycyclohexane-1-carboxylate

InChI

InChI=1S/C20H37NO3/c1-4-21(5-2)15-16(3)24-19(22)18-13-9-10-14-20(18,23)17-11-7-6-8-12-17/h16-18,23H,4-15H2,1-3H3/t16?,18-,20+/m1/s1

InChI Key

XPYLKZZOBVLVHB-QDKIRNHSSA-N

Isomeric SMILES

CCN(CC)CC(C)OC(=O)[C@@H]1CCCC[C@]1(C2CCCCC2)O

Canonical SMILES

CCN(CC)CC(C)OC(=O)C1CCCCC1(C2CCCCC2)O

Appearance

Solid powder

Other CAS No.

53716-44-2

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-(diethylamino)-1-methylethyl cis-1- hydroxy(bicyclohexyl)-2-carboxylate
Rilaten
rociverine

Origin of Product

United States

Pharmacological Classification and Categorization of Rociverine

Anatomical Therapeutic Chemical (ATC) Classification System

Within the Anatomical Therapeutic Chemical (ATC) classification system, Rociverine is categorized under the following hierarchy:

A: Alimentary tract and metabolism drugbank.comnih.gov

A03: Drugs for functional gastrointestinal disorders drugbank.comnih.gov

A03A: Drugs for functional gastrointestinal disorders drugbank.comnih.gov

A03AA: Synthetic anticholinergics, esters with tertiary amino group drugbank.comnih.gov

A03AA06: this compound drugbank.comnih.gov

This classification highlights its primary use in treating functional disorders of the gastrointestinal system and its chemical nature as a synthetic anticholinergic ester with a tertiary amino group. drugbank.comnih.gov

Functional Pharmacological Grouping

This compound is functionally grouped based on its effects on smooth muscle and the nervous system.

Smooth Muscle Relaxants

This compound functions as a smooth muscle relaxant. patsnap.commedchemexpress.com Its muscle-relaxant activity is achieved by inhibiting the availability of Ca2+ at the contraction site. ncats.ionih.gov This mechanism does not involve an antiphosphodiesterasic pathway, which may explain the absence of muscle-relaxant effects on the smooth musculature of blood vessels. ncats.ionih.gov The smooth-muscle relaxant action is attributed to both a modest antimuscarinic action and a direct myolytic action, likely due to an inhibitory effect on transmembrane fluxes of Ca2+. researchgate.netnih.gov

Antispasmodic Agents

This compound is primarily known as an antispasmodic agent. drugbank.comwikipedia.orgpatsnap.comncats.io It is used to alleviate muscle spasms, particularly in the gastrointestinal tract, urinary tract, and biliary tract. drugbank.comwikipedia.orgpatsnap.com Its antispasmodic effect is a result of its balanced neurotropic and myotropic components. nih.govresearchgate.net

Anticholinergic Agents

This compound is classified as an anticholinergic compound. drugbank.commedchemexpress.commims.com It has an antagonistic effect on muscarinic receptors, which are involved in regulating smooth muscle tone. patsnap.compatsnap.com By binding to these receptors, this compound prevents acetylcholine (B1216132), a neurotransmitter that promotes muscle contractions, from exerting its effects. patsnap.com While it possesses antimuscarinic activity, this action is reported to be weaker compared to some other agents like atropine (B194438) or N-butylscopolammonium bromide. nih.govresearchgate.net

Parasympatholytics

This compound is categorized as a parasympatholytic agent. drugbank.comnih.govnih.govdrugbank.com These agents inhibit the actions of the parasympathetic nervous system, with muscarinic antagonists being a major group used therapeutically for this purpose. nih.govpharmacompass.com

Neurotropic and Myotropic Components in Pharmacological Action

This compound is characterized by a balanced neurotropic and myotropic activity. wikipedia.orgncats.ionih.govdrugfuture.com The antispasmodic effect arises from both components, with neither predominating over the other. nih.govresearchgate.net The neurotropic component relates to its antimuscarinic activity, affecting nerve-mediated muscle contraction. nih.govresearchgate.net The myotropic component refers to its direct muscle-relaxant action, which involves inhibiting calcium availability at the contraction site. ncats.ionih.govresearchgate.net This balanced profile contributes to its potential effectiveness on spasms in various viscera, including those with minor involvement of cholinergic structures. nih.govresearchgate.net

Detailed Research Findings:

Studies have investigated the mechanism of this compound's smooth muscle relaxation. In vitro and in vivo studies have shown that its activity is both antimuscarinic and directly muscle-relaxant. nih.govresearchgate.net The direct muscle-relaxant activity has been found to be equal to or greater than that of papaverine (B1678415). nih.govresearchgate.net The muscle-relaxant activity is achieved by inhibiting the availability of Ca2+ at the contraction site, rather than through an antiphosphodiesterasic mechanism. ncats.ionih.gov This anti-Ca2+ action appears to be more potent on visceral smooth muscle compared to cardiac and vascular muscle. researchgate.netnih.gov

In experiments on rat jejunum, this compound demonstrated both competitive and noncompetitive antagonism on furtrethonium (B1222584) contractions. researchgate.net On the smooth musculature of the urinary tract, this compound has shown activity as a non-competitive antagonist in in vitro studies. researchgate.net It exerted spasmolytic activity on both baseline motility and spasms induced by direct contractants (eledoisin, KCl) or histamine (B1213489) in human ureter strips in vitro. researchgate.net In vivo studies in patients with cutaneous ureterostomy showed a marked inhibitory effect on the amplitude and frequency of ureteral rhythmic spikes. researchgate.net

This compound has been evaluated for its effects on the motility of the rat urinary bladder, counteracting contractions induced by methacholine (B1211447) and high K+. nih.gov In anesthetized rats, intravenous this compound inhibited the frequency and amplitude of distension-induced rhythmic contractions of the urinary bladder and counteracted topical high K+-induced pressure increases. nih.gov Oral administration also reversed reserpine-induced detrusor hyperreflexia in anesthetized rats. nih.gov In these experimental models, this compound was more effective than flavoxate (B1672763). nih.gov

Interactive Data Table:

Classification System/GroupingCategory/ComponentDetailsSource
ATC ClassificationA03AA06This compound, within Synthetic anticholinergics, esters with tertiary amino group. drugbank.comnih.gov
Functional Pharmacological GroupingSmooth Muscle RelaxantInhibits Ca2+ availability at contraction site; involves antimuscarinic and direct myolytic action. patsnap.commedchemexpress.comncats.ionih.govresearchgate.netnih.gov
Functional Pharmacological GroupingAntispasmodic AgentAlleviates muscle spasms in gastrointestinal, urinary, and biliary tracts. drugbank.comwikipedia.orgpatsnap.comncats.io
Functional Pharmacological GroupingAnticholinergic AgentAntagonistic effect on muscarinic receptors; prevents acetylcholine action. drugbank.compatsnap.commedchemexpress.commims.compatsnap.com
Functional Pharmacological GroupingParasympatholyticInhibits actions of the parasympathetic nervous system. drugbank.comnih.govnih.govdrugbank.com
Neurotropic and Myotropic ComponentsNeurotropic Component (Antimuscarinic)Affects nerve-mediated muscle contraction; weaker than some other anticholinergics. nih.govresearchgate.net
Neurotropic and Myotropic ComponentsMyotropic Component (Direct Muscle Relaxant)Inhibits calcium availability; direct action on muscle fibers; equal to or greater than papaverine. ncats.ionih.govresearchgate.net

Mechanism of Action and Molecular Interactions of Rociverine

Cellular and Subcellular Mechanisms of Action

The direct muscle-relaxant properties of rociverine are attributed to its influence on fundamental cellular processes, particularly those involving calcium ions, distinguishing it from other classes of antispasmodic drugs.

The primary direct myolytic (muscle-relaxing) action of this compound stems from its ability to inhibit the transmembrane influx of calcium ions (Ca2+). nih.govnih.gov This action is crucial as the influx of extracellular calcium is a key trigger for the contraction of smooth muscle cells. In laboratory studies on rat vas deferens and rabbit aorta, this compound demonstrated competitive antagonism against calcium. nih.gov Its potency as a calcium channel blocker varies depending on the tissue type. For instance, it is significantly more potent on visceral smooth muscle compared to cardiac and vascular muscle. nih.gov

Table 1: Comparative Potency of this compound as a Calcium Antagonist

Preparation Comparison Drug Relative Potency of this compound
Rat Vas Deferens Verapamil (B1683045) 10 times less potent
Rabbit Aorta Verapamil 300 times less potent
Guinea-Pig Atria (Negative Inotropic) Verapamil 300 times less potent
Guinea-Pig Atria (Negative Chronotropic) Verapamil 100 times less potent

This table summarizes the relative potency of this compound compared to Verapamil in different tissue preparations, based on in vitro studies. nih.gov

The smooth muscle relaxation induced by this compound is not a result of an antiphosphodiesterasic mechanism. nih.gov Phosphodiesterase inhibitors, another class of smooth muscle relaxants, function by preventing the breakdown of intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Research confirms that this compound's mechanism is distinct, focusing instead on inhibiting the availability of Ca2+ at the site of contraction. nih.gov This distinction may account for the absence of significant muscle-relaxant effects on the smooth musculature of blood vessels, an effect often seen with phosphodiesterase inhibitors. nih.gov

Detailed research findings specifically elucidating the role of this compound in the adenosine triphosphate (ATP) enzymatic activity of calmodulin and actin are not extensively documented in the available scientific literature.

Receptor-Level Interactions and Antagonism

This compound functions as a muscarinic acetylcholine (B1216132) receptor antagonist, a property characteristic of anticholinergic drugs. mdpi.comnih.gov This means it blocks the action of acetylcholine at muscarinic receptors, which are involved in mediating parasympathetic nervous system responses, including smooth muscle contraction. mdpi.com this compound's antimuscarinic activity is considered modest; for example, on furtrethonium-induced contractions in rat jejunum, its competitive antagonism is approximately 3000 times less potent than that of atropine (B194438). nih.gov However, this antagonism works in concert with its direct myolytic action to produce its therapeutic effect. nih.govnih.gov

The interaction of this compound with the five subtypes of muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5) is highly dependent on the specific stereochemistry of the molecule. nih.gov this compound's chemical structure contains three chiral centers, leading to the existence of eight different stereoisomers. nih.gov

A key study investigated the binding patterns of these eight stereoisomers on all five cloned muscarinic receptors (M1-M5) expressed in Chinese hamster ovary cells. nih.gov The research revealed significant stereoselectivity in receptor binding. nih.gov

Table 2: Stereoselective Binding of this compound Isomers to Muscarinic Receptors

Stereoisomer Configuration Finding Implication
cis-Isomers with (1R,2R) configuration Displayed considerably higher binding affinities. This configuration is critical for strong binding to the receptor.
cis-Isomers with (1S,2S) configuration Showed up to 240-fold lower affinity than (1R,2R) isomers. The spatial arrangement significantly impacts the drug-receptor interaction.
(1S,2S) configuration Was found to be important for binding selectivity among receptor subtypes. This configuration may allow for more targeted action on specific muscarinic receptor subtypes.

This table summarizes the key findings from a study on the stereoselective inhibition of muscarinic receptor subtypes by the isomers related to this compound. nih.gov

The study demonstrated that cis-stereoisomers exhibited greater variations in affinity compared to trans-stereoisomers. nih.gov Specifically, the cis-isomers with a (1R,2R) configuration showed markedly higher affinity for the receptors than those with a (1S,2S) configuration, with differences of up to 240-fold. nih.gov This highlights the critical role of molecular geometry in the antagonistic action of this compound at the receptor subtype level. nih.gov

Muscarinic Acetylcholine Receptor Antagonism

Comparative Antimuscarinic Potency

Comparative Antimuscarinic Potency

CompoundComparative Potency vs. AtropineTissue ModelReference
This compound~3000x WeakerRat Jejunum nih.gov

Calcium Channel Antagonism

A significant component of this compound's mechanism is its direct myolytic action, which is attributed to its role as a calcium channel antagonist. nih.gov This activity involves inhibiting the transmembrane fluxes of calcium ions (Ca2+). nih.gov In rabbit detrusor muscle strips that were depolarized with potassium, this compound antagonized calcium-induced contractions in a noncompetitive manner, with a pD2' value of 4.61. nih.gov

Further studies have demonstrated that this compound acts as a competitive antagonist against calcium in preparations of rat vas deferens and rabbit aorta. nih.gov Its potency, however, varies depending on the tissue when compared to verapamil, a well-known calcium channel blocker. On the vas deferens, this compound is 10 times less potent than verapamil, and on the aorta, it is 300 times less potent. nih.gov This suggests that the anti-Ca2+ action of this compound is more pronounced in visceral smooth muscle than in cardiac and vascular muscle. nih.gov

Comparative Calcium Channel Antagonist Potency vs. Verapamil

TissueThis compound Potency vs. VerapamilReference
Rat Vas Deferens10x Weaker nih.gov
Rabbit Aorta300x Weaker nih.gov
Guinea-Pig Atria (Negative Inotropic Action)300x Weaker nih.gov
Guinea-Pig Atria (Negative Chronotropic Action)100x Weaker nih.gov
KCl-depolarized Guinea-Pig Ventricular Strips70x Weaker nih.gov

Neurotransmitter Modulation

Acetylcholine Pathway Inhibition

This compound modulates neurotransmitter activity primarily through the inhibition of the acetylcholine pathway. As an antimuscarinic agent, it competitively inhibits the binding of the neurotransmitter acetylcholine to its receptors on the surface of smooth muscle cells. drugbank.com This inhibitory action at muscarinic receptors is a fundamental aspect of its function as a parasympatholytic drug. nih.gov By blocking these receptors, this compound effectively interrupts the signaling cascade that acetylcholine would normally initiate, leading to a reduction in smooth muscle contraction.

Inhibition of Parasympathetic Nerves

The anticholinergic activity of this compound results in the inhibition of the parasympathetic nervous system. nih.govdrugbank.com Drugs that block muscarinic receptors, known as anticholinergics, suppress the influence of the parasympathetic system on target organs. By functioning as a parasympatholytic, this compound's mechanism involves this direct suppression. nih.gov For instance, its anticholinergic action inhibits the efferent signaling of the pelvic nerve, which in turn leads to the relaxation of bladder smooth muscle. drugbank.com

Signal Transduction Pathways

Calcium Signaling Pathway

This compound directly interferes with the calcium signaling pathway, which is crucial for muscle contraction. nih.gov The influx of calcium from the extracellular space or its release from intracellular stores like the endoplasmic reticulum triggers a signaling cascade that culminates in cellular responses such as muscle contraction. qiagen.com this compound's muscle-relaxant effect is achieved by inhibiting the availability of Ca2+ at the site of contraction. nih.gov This is accomplished by blocking the transmembrane flow of calcium ions, thereby preventing the rise in intracellular Ca2+ concentration that is necessary to initiate the contractile process. nih.gov

Neuroactive Ligand-Reeceptor Interaction Pathways

This compound's pharmacological profile is characterized by a dual mechanism, functioning as both a neurotropic and myotropic agent. This balanced activity allows it to exert its effects through multiple pathways. As a neuroactive compound, this compound interacts with specific receptors to modulate neuronal signaling. Steroids, for instance, can influence neuronal function by binding to intracellular receptors that act as transcription factors, or through non-genomic mechanisms by modulating ligand-gated ion channels nih.gov. These neuroactive steroids can act as potent allosteric modulators of various receptors, including gamma-aminobutyric acid type A (GABA-A) receptors and serotonin type 3 (5-HT3) receptors nih.gov.

The interaction of neuroactive ligands with their receptors can lead to a cascade of intracellular events, ultimately altering neuronal excitability and communication. For example, some neuroactive steroids can rapidly modulate brain excitability through their interaction with neurotransmitter receptors on the cell membrane nih.govresearchgate.net. These interactions are crucial for a variety of physiological processes and are the basis for the therapeutic effects of many neuropharmacological agents.

Receptor TargetType of InteractionPotential Downstream Effect
Muscarinic ReceptorsAntagonismReduction of cholinergic transmission
Ion ChannelsModulationAlteration of neuronal excitability

Cholinergic Synapse Modulation

This compound exhibits antimuscarinic properties, indicating its direct interaction with the cholinergic system nih.gov. The cholinergic system, with acetylcholine as its primary neurotransmitter, plays a vital role in the central and peripheral nervous systems. Cholinergic signaling is critical for processes ranging from muscle contraction to cognitive functions.

The modulation of cholinergic synapses can occur through various mechanisms. For instance, acetylcholine released from cholinergic neurons can act on presynaptic muscarinic receptors to regulate the release of other neurotransmitters, such as glutamate nih.gov. By acting as an antagonist at muscarinic receptors, this compound can interfere with these modulatory actions, leading to a reduction in smooth muscle spasms. The antimuscarinic activity of this compound is reported to be weaker than that of atropine, a classic muscarinic antagonist nih.gov. This suggests a more nuanced interaction with the cholinergic synapse, potentially contributing to its specific therapeutic profile.

Modulatory ActionReceptor InvolvedConsequence
Inhibition of Acetylcholine BindingMuscarinic Acetylcholine ReceptorsReduced smooth muscle contraction
Presynaptic ModulationMuscarinic AutoreceptorsAltered neurotransmitter release

G Protein-Coupled Receptor Coupling

G protein-coupled receptors (GPCRs) represent a large and diverse family of transmembrane receptors that are crucial for cellular signaling and are major targets for drug development nih.govftloscience.com. These receptors transduce extracellular signals into intracellular responses through their interaction with heterotrimeric G proteins ftloscience.comyoutube.com. The binding of a ligand to a GPCR induces a conformational change, leading to the activation of the associated G protein and the initiation of downstream signaling cascades youtube.com.

This compound's antimuscarinic activity is mediated through its interaction with muscarinic acetylcholine receptors, which are members of the GPCR family. By binding to these receptors, this compound likely prevents the coupling of acetylcholine and the subsequent activation of the G protein. This disruption of GPCR signaling is a fundamental mechanism by which many drugs exert their effects. The diversity of GPCRs and their signaling pathways allows for a wide range of physiological responses to be modulated nih.gov. The specific interaction of this compound with certain subtypes of muscarinic GPCRs contributes to its targeted action on smooth muscle.

Receptor FamilySignaling MechanismFunctional Outcome of Inhibition
G Protein-Coupled Receptors (GPCRs)Ligand binding, G protein activation, second messenger productionBlockade of signal transduction

Preclinical Pharmacological Research on Rociverine

In Vitro Studies and Experimental Models

In vitro studies are a fundamental part of preclinical research, allowing for the investigation of a drug candidate's safety and efficacy in controlled environments using cell cultures or tissue samples outside of a living organism. news-medical.net While in vitro models may not fully capture the complexity of interactions within a whole organism, they are valuable for providing robust and reliable data on cellular and tissue-level effects. news-medical.net

Cell Culture and Tissue Preparations

Various tissue preparations have been employed to study the effects of rociverine on smooth muscle contraction. These include isolated tissue strips from different organs known for smooth muscle activity.

Studies using rat jejunum have investigated the effects of this compound on contractions. This compound has been shown to exert both competitive and noncompetitive antagonism on furtrethonium-induced contractions in rat jejunum. The competitive antagonism was found to be approximately 3000 times less potent than that of atropine (B194438). This compound also demonstrated a noncompetitive antagonism comparable to that of papaverine (B1678415) in this model. researchgate.netresearchgate.netnih.govresearchgate.net

This compound's effects on the motility of the rat urinary bladder have been evaluated using in vitro preparations of bladder strips. This compound effectively counteracted tonic contractions induced by both methacholine (B1211447) and high concentrations of K⁺ in these bladder strips. researchgate.netnih.govjst.go.jp In potassium-depolarized rabbit detrusor muscle strips, this compound noncompetitively antagonized contractions elicited by the replacement of Ca²⁺. cdnsciencepub.com

In vitro studies using human ureter strips have demonstrated the spasmolytic activity of this compound. This compound showed inhibitory effects on both baseline motility and spasms induced by direct contractants such as eledoisin (B1671165) and KCl, as well as by histamine (B1213489). These findings suggest that this compound acts as a predominantly myotropic spasmolytic agent in the human ureter. researchgate.net

Research has also investigated the interaction of this compound with cloned human muscarinic receptor subtypes expressed in mammalian cell lines. This compound has been shown to exhibit different binding modes across the five cloned muscarinic receptors (M1-M5). medchemexpress.com Studies on the stereoisomers of this compound have revealed that the cis stereoisomer demonstrates a higher affinity change compared to the trans stereoisomer. medchemexpress.com Specifically, the (1R,2R) configuration of this compound showed significantly higher affinity, up to 240 times greater than other stereoisomers, while the (1S,2S) configuration is important for binding selectivity. medchemexpress.comwikipedia.org this compound is classified as a muscarinic acetylcholine (B1216132) receptor antagonist, with CHRM3 (Muscarinic acetylcholine receptor M3) identified as a target. nih.govgenome.jp

Antagonism Characterization

The antagonism characteristics of this compound have been explored in various in vitro models. In rat jejunum, this compound exhibits both competitive and noncompetitive antagonism against furtrethonium-induced contractions. researchgate.netresearchgate.netnih.govresearchgate.net The competitive antagonism is considerably less potent than that of atropine. researchgate.netresearchgate.netnih.govresearchgate.net In potassium-depolarized rabbit detrusor muscle strips, this compound demonstrated noncompetitive antagonism of calcium-induced contractions. cdnsciencepub.com this compound's smooth muscle relaxant action is attributed to a modest antimuscarinic action and a direct myolytic action, potentially due to the inhibition of transmembrane calcium fluxes. researchgate.netnih.govresearchgate.net The anti-Ca²⁺ action of this compound appears to be more potent on visceral smooth muscle compared to cardiac and vascular muscle. nih.govresearchgate.net

Here is a summary of antagonism data from in vitro studies:

Tissue PreparationAgonist/Induction MethodType of AntagonismRelative Potency vs. Atropine (Competitive)Relative Potency vs. Papaverine (Noncompetitive)pD₂' Value (Noncompetitive)Reference
Rat JejunumFurtrethonium (B1222584)Competitive~3000 times less-- researchgate.netresearchgate.netnih.govresearchgate.net
Rat JejunumFurtrethoniumNoncompetitive-Equal- researchgate.netresearchgate.netnih.govresearchgate.net
Rabbit Detrusor Muscle StripsCa²⁺ (K⁺ depolarization)Noncompetitive--4.61 cdnsciencepub.com

Note: pD₂' is a measure of the potency of a noncompetitive antagonist.

This compound's interaction with muscarinic receptor subtypes indicates it acts as an antagonist, with varying affinities across the different subtypes and stereoisomers. medchemexpress.comdrugbank.com

Competitive and Non-Competitive Antagonism Profiling

This compound exhibits both competitive and non-competitive antagonism depending on the experimental model and the contractile agent used. On furtrethonium-induced contractions in rat jejunum, this compound demonstrates a competitive antagonism, albeit approximately 3000 times less potent than that of atropine. researchgate.netresearchgate.net Additionally, it shows a non-competitive antagonism comparable in effect to papaverine in this preparation. researchgate.netresearchgate.net

In studies involving rat vas deferens and rabbit aorta, this compound at lower concentrations can slightly potentiate responses to norepinephrine. researchgate.netresearchgate.netresearchgate.net However, at higher concentrations, it depresses the maximum effect, with a greater impact observed on the vas deferens compared to the aorta. researchgate.netresearchgate.netresearchgate.net Against calcium-induced contractions in these tissues, this compound acts as a competitive antagonist. researchgate.netresearchgate.netresearchgate.net

Relative Potency Determinations

In comparisons with verapamil (B1683045), a calcium channel blocker, the anti-Ca²⁺ action of this compound appears to be more potent on visceral smooth muscle than on cardiac and vascular muscle. researchgate.netresearchgate.net For instance, in negative inotropic and chronotropic actions on guinea-pig atria, this compound is significantly less potent than verapamil. researchgate.net

Receptor Binding Assays

Receptor binding assays are crucial tools in drug discovery to study the interaction between a ligand and its target receptor. europeanpharmaceuticalreview.combmglabtech.com These assays help in understanding the mechanism of action, potency, and selectivity of a compound. europeanpharmaceuticalreview.com

Radioligand Binding Techniques

Radioligand binding techniques are a traditional and still widely used method for receptor research. europeanpharmaceuticalreview.comnih.gov This method involves incubating a receptor preparation (such as cell membranes or tissue homogenates) with a radiolabeled ligand, either an agonist or an antagonist, in the presence or absence of competing test compounds. nih.govgiffordbioscience.com The amount of radioligand bound to the receptor is then quantified, often after separating bound from unbound ligand through filtration. europeanpharmaceuticalreview.comnih.govgiffordbioscience.com This allows for the determination of binding affinity and the characterization of receptor interactions. europeanpharmaceuticalreview.com

While the provided search results mention radioligand binding techniques in the context of studying muscarinic receptors and other compounds europeanpharmaceuticalreview.comnih.govgiffordbioscience.comresearchgate.netnih.govresearchgate.netgoogleapis.com, specific detailed protocols or data for this compound using these techniques were not extensively described within the provided snippets. However, it is noted that receptor binding studies using cloned human muscarinic receptor subtypes have been performed for compounds related to this compound, indicating the applicability of these techniques in this area of research. nih.govresearchgate.netresearchgate.net

Determination of pKi Values and Correlation with Functional Assays (pA2)

Receptor binding studies allow for the determination of the inhibition constant (Ki), which represents the affinity of a compound for a receptor. The pKi is the negative logarithm of the Ki value. nih.govresearchgate.net A higher pKi value indicates a greater binding affinity.

Functional assays, such as those measuring tissue contractions (e.g., guinea pig ileum contraction assays), provide a measure of the functional potency of an antagonist, often expressed as a pA2 value. nih.govresearchgate.netnih.gov The pA2 value represents the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to restore the original response. For competitive antagonists, there is typically a good correlation between pKi values obtained from binding studies and pA2 values from functional assays, as both reflect the affinity of the compound for the receptor. nih.govresearchgate.net

Studies on compounds related to this compound, including its stereoisomers, have utilized receptor binding assays to determine pKi values at cloned human muscarinic receptor subtypes (M1-M4). nih.govresearchgate.netresearchgate.net These studies have shown pKi values in varying ranges depending on the specific compound and receptor subtype. nih.govresearchgate.netresearchgate.net Furthermore, good agreement has been observed between pKi values from binding studies and pA2 values obtained from guinea pig ileum assays for some anticholinergic agents, with correlation coefficients reported. nih.govresearchgate.net While direct pKi and pA2 values specifically for this compound across different muscarinic receptor subtypes were not explicitly detailed in the provided results, the research on related compounds demonstrates that these parameters are determined and correlated in the study of this class of drugs. nih.govresearchgate.net

In Vivo Studies in Animal Models

In vivo studies in animal models are essential in preclinical research to evaluate the pharmacological effects of a drug within a living system, providing insights into its efficacy and mechanisms in a more complex biological context. nih.gov

Animal Species Utilized in Research

Research on this compound has utilized several animal species to investigate its pharmacological properties and effects on smooth muscle. Commonly used species in preclinical studies for antispasmodic agents and muscarinic antagonists include rodents like rats and guinea pigs, as well as rabbits. researchgate.netnih.govresearchgate.netnih.gov

Specific animal models mentioned in the context of this compound research include:

Rats: Used for studying effects on jejunum contractions, vas deferens, urinary bladder motility (in vitro and in vivo, including models of detrusor hyperreflexia), and hepatic metabolism. researchgate.netresearchgate.netresearchgate.netnih.gov

Guinea Pigs: Utilized for assessing effects on atrial function and ileum contraction. researchgate.netnih.govresearchgate.net

Rabbits: Used for studying effects on aorta and for mydriatic studies. researchgate.netresearchgate.netresearchgate.netresearchgate.net

Investigations of Urinary Tract Motility Disorders

Preclinical studies have extensively investigated the effects of this compound on the motility of the urinary bladder and ureter, utilizing various experimental models to understand its potential in treating urinary tract motility disorders.

Reserpine-Induced Detrusor Hyperreflexia Models

The reserpine-induced detrusor hyperreflexia model in anesthetized rats has been employed to study the effects of this compound on bladder overactivity. Oral administration of this compound produced a dose-related reversal of the reserpine-induced detrusor hyperreflexia in this model. ncats.ioresearchgate.netnih.govjst.go.jpncats.io This finding suggests that this compound can effectively counteract the exaggerated bladder contractions characteristic of hyperreflexia.

Distension-Induced Rhythmic Contractions of Urinary Bladder

Studies in anesthetized rats have also examined the impact of this compound on distension-induced rhythmic contractions (DIRCs) of the urinary bladder. Intravenous administration of this compound dose-dependently inhibited both the frequency and amplitude of these rhythmic contractions. researchgate.netnih.govjst.go.jp This indicates that this compound can suppress abnormal contractile activity in the bladder triggered by distension.

High K+-Induced Pressure Studies

The effect of this compound on bladder contractions induced by high concentrations of potassium (K+) has been investigated. This compound counteracted the tonic contractions induced by high K+ in bladder strips. researchgate.netnih.govjst.go.jp In anesthetized rats, this compound also counteracted the topical high K+-induced pressure increase in the urinary bladder. researchgate.netnih.govjst.go.jp These results suggest that this compound can inhibit bladder smooth muscle contraction mediated by potassium-induced depolarization and calcium influx.

Gastrointestinal Tract Motility Research

This compound has also been studied for its effects on gastrointestinal tract motility. It functions as an antispasmodic agent designed to alleviate muscle spasms, particularly in the gastrointestinal tract. patsnap.com Its mechanism involves inhibiting the influx of calcium ions into smooth muscle cells and exerting antagonistic effects on specific calcium channels and muscarinic acetylcholine receptors. patsnap.com By blocking calcium entry and preventing acetylcholine from exerting its effects, this compound reduces the contractile activity of gastrointestinal smooth muscles, leading to muscle relaxation and relief from spasms. patsnap.com In vitro experiments on rat jejunum contractions induced by furtrethonium showed that this compound exhibits both competitive antagonism, albeit significantly less potent than atropine, and a noncompetitive antagonism comparable to that of papaverine. nih.gov

Ureteral Peristalsis Modulation

The effects of this compound on ureteral peristalsis have been investigated in both in vitro and in vivo studies. In vitro studies using human ureter strips demonstrated that this compound exerted a spasmolytic activity on both baseline motility and spasms induced by contractants like eledoisin and KCl, or by histamine. researchgate.net These findings suggest that this compound has a predominantly myotropic spasmolytic effect on the ureter. researchgate.net In vivo studies conducted in patients with cutaneous ureterostomy showed that this compound produced a marked inhibitory effect on the amplitude and frequency of ureteral rhythmic spikes without affecting the baseline tone. researchgate.net

Comparative Preclinical Efficacy Studies

Comparative preclinical studies have evaluated the efficacy of this compound against other antispasmodic agents in various models of smooth muscle motility. In models of reserpine-induced detrusor hyperreflexia, distension-induced rhythmic contractions, and high K+-induced pressure increase in the urinary bladder, this compound was found to be more effective than flavoxate (B1672763). ncats.ioresearchgate.netnih.govjst.go.jp In an in vitro comparative study on the smooth musculature of the urinary tract, this compound proved to be the most active non-competitive antagonist among the drugs considered, including papaverine and flavoxate. researchgate.net Against calcium-induced contractions in potassium-depolarized rabbit detrusor muscle strips, this compound antagonized contractions in a noncompetitive manner. cdnsciencepub.com

Advanced Preclinical Methodologies and Modeling

Advanced preclinical methodologies and modeling techniques play a crucial role in characterizing the pharmacological properties of drug candidates like this compound, providing insights into target engagement and predicting pharmacokinetic behavior.

Ex Vivo Receptor Occupancy Studies

Ex vivo receptor occupancy (RO) studies are a powerful technique used in drug discovery to demonstrate target engagement of compounds in tissues. psychogenics.comsygnaturediscovery.com This method involves administering the test compound to an animal and subsequently measuring the degree to which the compound occupies its target receptor in harvested tissue. sygnaturediscovery.comgiffordbioscience.com The level of receptor occupancy is typically determined by quantifying the inhibition of radioligand binding to the receptor in tissue sections from treated animals compared to vehicle-treated controls. psychogenics.comgiffordbioscience.comnih.gov

Ex vivo RO studies can provide valuable information, including the central receptor occupancy for a range of drug doses, occupancy in different brain regions, occupancy at multiple targets, and the time course of occupancy. sygnaturediscovery.com This technique helps establish a link between in vitro activity, drug exposure at the site of interest, and in vivo efficacy. sygnaturediscovery.com For instance, in studies with other compounds, maximal RO levels have been observed at specific time points after administration, and correlations between RO levels and compound exposures in blood and brain have been investigated. evotec.com The calculation of percentage occupancy in compound-treated samples is typically performed by comparing specific binding in treated samples to that in vehicle-treated samples. nih.gov

Physiologically Based Pharmacokinetic (PBPK) Modeling in Preclinical Assessment

Physiologically Based Pharmacokinetic (PBPK) modeling and simulation is a dynamic computational approach that integrates drug properties with physiological parameters to simulate drug concentrations in plasma and tissues. pharmaron.comnih.gov This method offers a comprehensive, data-driven framework that aids decision-making and reduces risks in drug discovery and development. pharmaron.com

PBPK models describe the body as a system of interconnected compartments representing actual tissues, allowing for a better understanding of how a drug behaves within the body. pharmaron.com In preclinical assessment, PBPK modeling can be used to predict the pharmacokinetic profile of a compound based on in vitro and preclinical ADME (absorption, distribution, metabolism, and excretion) data. nih.govnih.gov It can also assess exposure in target organs, taking into account factors like absorption rate, distribution, and metabolism within specific tissues. nih.gov

PBPK modeling is applied from the early discovery stage through late development. nih.gov In early discovery, with limited data, models primarily rely on physicochemical properties, in vitro data, and in silico predictions. nih.gov As more preclinical and clinical data become available, these mechanistic models can be refined and updated. nih.gov The reliability of PBPK models in preclinical investigations has been evaluated, showing good predicted accuracy for pharmacokinetic profiles in animal models when built with in vitro data and compared to observed in vivo data. nih.gov

PBPK modeling offers several applications and benefits in preclinical assessment, including early prediction of human pharmacokinetics and dose, optimization of drug formulations, assessment of developability potential, and support for designing and conducting experiments. pharmaron.com It provides a mechanistic approach to predict drug behavior based on physiological and anatomical characteristics, as well as the drug's physicochemical properties. allucent.com

Chemical Synthesis and Structure Activity Relationship Sar Studies of Rociverine

Synthetic Approaches to Rociverine and Analogues

The synthesis of this compound and its analogues involves constructing the complex bicyclohexyl (B1666981) system and incorporating the ester side chain with a tertiary amine. While a comprehensive overview of all synthetic routes is extensive, key strategies have been developed to address the stereochemical complexities of the molecule.

One approach involves the assembly of a dicyclohexyl carboxylic acid synthon, which can be achieved through methods such as Grignard addition. nih.gov Subsequent steps would involve the formation of the ester linkage with the 2-(diethylamino)-1-methylethyl group.

Research has also explored the synthesis of precursors to this compound. A diastereospecific synthesis of a this compound precursor and its resolution by lipase-catalyzed transesterification has been reported. acs.orgresearchgate.net

Enantioselective Synthesis Pathways

Enantioselective synthesis pathways are crucial for obtaining specific stereoisomers of this compound, which exhibit different pharmacological profiles. While there are few enantioselective routes to similar bicyclic systems like 1-azanorbornanes and quinuclidines due to the comparative ease of resolution, enantioselective methods for synthesizing tertiary centers relevant to this compound have been explored. nih.govmdpi.com

One reported enantioselective synthesis pathway involves the use of L-threonine as an efficient catalyst for the asymmetric α-hydroxymethylation of cyclohexanone. researchgate.net This reaction yields (S)-2-hydroxymethyl cyclohexanone, which is a key chiral building block for the synthesis of (R,R)-rociverine, the most potent muscarinic antagonist among the stereoisomers. researchgate.net The mechanism for this reaction involves an enamine catalytic cycle. ugent.be

Key Intermediates and Chiral Building Blocks

Key intermediates in the synthesis of this compound include substituted cyclohexanecarboxylic acids and the 2-(diethylamino)-1-methylethylamine moiety. Chiral building blocks, such as optically active 2-hydroxymethyl cyclohexanone, are essential for controlling the stereochemistry of the final product. researchgate.net The (S)-2-hydroxymethyl cyclohexanone, obtained through asymmetric hydroxymethylation of cyclohexanone, serves as a crucial intermediate for accessing specific stereoisomers of this compound. researchgate.net

Resolution Techniques

Given that synthesis may yield racemic mixtures or mixtures of diastereoisomers, resolution techniques are employed to obtain pure stereoisomers. Diastereomeric salt formation with chiral acids, such as tartaric acid or di-O-benzoyl-tartaric acid, has been used to resolve this compound. nih.gov Chiral HPLC methods are also utilized to determine the optical purity of the synthesized isomers. researchgate.net Lipase-mediated resolution techniques, such as lipase-catalyzed transesterification, have been investigated for resolving this compound precursors. acs.orgresearchgate.net

Stereochemical Considerations and Pharmacological Activity

The stereochemistry of this compound significantly influences its pharmacological activity, particularly its affinity and selectivity for muscarinic receptor subtypes. This compound possesses three chiral centers, leading to eight possible stereoisomers. researchgate.netnih.gov The arrangement of substituents on the cyclohexane (B81311) ring (cis/trans) and the absolute configuration at the chiral carbons determine the specific stereoisomer. researchgate.netnih.gov

Diastereoisomeric and Stereoisomeric Effects on Receptor Affinity and Selectivity

Studies on the eight stereoisomers of this compound have demonstrated that both diastereoisomeric and stereoisomeric configurations have a profound impact on binding to the five cloned muscarinic receptors (m1-m5). nih.gov

Data on the binding affinities of this compound stereoisomers to muscarinic receptors highlight these effects:

Stereoisomer ConfigurationRelationship of OH and COOH on CyclohexaneAffinity to Muscarinic Receptors (Relative)Selectivity for m1 Receptors
cis-(1R,2R)cisConsiderably higher (up to 240-fold) researchgate.netnih.govMost potent for all receptor subtypes (m1-m5) nih.gov
cis-(1S,2S)cisLower than (1R,2R) cis isomers researchgate.netnih.govImportant for binding selectivity, high selectivity for m1 receptors researchgate.netnih.govnih.gov
trans isomerstransLower variation in affinity compared to cis isomers nih.govLess selective than cis-(1S,2S) medchemexpress.com

Among the cis-stereoisomers, those with the (1R,2R) configuration exhibit considerably higher affinities for muscarinic receptors, in some cases up to 240-fold greater, than the (1S,2S) configuration. researchgate.netnih.gov However, the (1S,2S) configuration is particularly important for binding selectivity, showing high selectivity for m1 receptors. researchgate.netnih.govnih.gov Trans-stereoisomers generally show lower variations in affinity compared to their cis counterparts. nih.gov

Influence of Cis/Trans Relationships on Cyclohexane Ring

The cis or trans relationship between the hydroxyl and carboxylic acid substituents on the cyclohexane ring is a critical determinant of this compound's pharmacological profile. Commercial this compound is characterized by a cis-relationship between these groups. nih.gov Research indicates that cis-stereoisomers exhibit higher variations in affinity for muscarinic receptors compared to trans-stereoisomers. nih.gov This suggests that the spatial orientation imposed by the cis configuration on the cyclohexane ring is more conducive to differential binding interactions with the receptor subtypes.

Cyclohexane Ring Configuration (OH/COOH)Effect on Receptor Binding
cisHigher variations in affinity among stereoisomers nih.gov
transLower variations in affinity among stereoisomers nih.gov

The cis configuration appears to be a key structural feature contributing to the distinct pharmacological profiles observed among the this compound stereoisomers, particularly concerning the pronounced differences in affinity seen between the (1R,2R) and (1S,2S) cis isomers. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Molecular Modeling

Quantitative Structure-Activity Relationship (QSAR) and molecular modeling are computational approaches used in drug discovery to establish mathematical relationships between chemical structure and biological activity, and to visualize and analyze molecular interactions uni.luciteab.com. These methods aim to predict the activity of new compounds and provide insights for rational drug design uni.luciteab.com.

Correlation of Potency with Molecular Descriptors

While detailed QSAR models specifically focused on this compound were not extensively described in the provided sources, studies on related soft anticholinergic agents containing a tropine (B42219) moiety have indicated correlations between muscarinic receptor binding potency (expressed as pKi values) and various molecular descriptors fishersci.co.uk. For these related compounds, potency was found to be related to geometric, electronic, and lipophilicity descriptors fishersci.co.uk. A linear regression analysis using descriptors such as ovality (Oe), dipole moment (D), and calculated log octanol-water partition coefficient (QLogP) provided reasonably good descriptions for the pKi values at the M3 muscarinic receptor subtype fishersci.co.uk.

Although these findings pertain to related compounds and specific QSAR models for this compound or its stereoisomers were not detailed, the principle of correlating potency with molecular descriptors based on experimental binding data, such as the muscarinic receptor affinities determined for this compound's stereoisomers wikipedia.orgwikipedia.org, is fundamental to QSAR analysis uni.lu. These descriptors can quantify various aspects of a molecule's structure and properties that influence its interaction with a biological target uni.lufishersci.ca.

Rational Drug Design and Computational Chemistry Applications

Computational chemistry plays a significant role in rational drug design by providing tools to understand drug-target interactions and optimize molecular structures for desired properties citeab.comfishersci.ca. Techniques such as molecular modeling and QSAR are integral to this process citeab.comfishersci.ca.

In the context of muscarinic receptor ligands, computational methods, including molecular modeling, have been applied to study the interactions of various compounds fishersci.co.ukfishersci.caciteab.comwikidata.org. These studies aim to gain structural insights into ligand binding and inform the design of novel agents with improved affinity or selectivity citeab.commims.com. The experimental findings on the stereoselective binding of this compound's isomers provide a basis for applying computational approaches to understand the structural features that contribute to the observed differences in affinity and selectivity wikipedia.orgwikipedia.org. Computational chemistry can be used to explore the conformational preferences of these stereoisomers and how these preferences influence their ability to interact with the muscarinic receptor binding site.

Molecular Interactions Prediction

Predicting molecular interactions between a ligand and its target is a key application of computational chemistry in drug discovery nih.govnih.govnih.gov. Techniques such as molecular docking can be used to predict the binding mode and affinity of a ligand within a receptor's binding site fishersci.camims.com.

Future Directions and Unexplored Research Avenues for Rociverine

Development of Novel Analogs with Enhanced Selectivity

Future research could focus on the rational design and synthesis of novel Rociverine analogs. This effort would aim to optimize the balance between antimuscarinic and myotropic activities and potentially enhance selectivity for specific muscarinic receptor subtypes (M1, M2, M3, M4, M5) or calcium channels involved in smooth muscle contraction in particular tissues. medchemexpress.commdpi.com Developing analogs with improved selectivity could lead to:

Reduced off-target effects, potentially minimizing systemic anticholinergic side effects. patsnap.com

Increased potency at desired sites of action.

Expansion of therapeutic applications to conditions where specific receptor subtypes are implicated.

Techniques such as structure-activity relationship (SAR) studies, computational modeling, and high-throughput screening of synthesized compounds against cloned muscarinic receptor subtypes and different types of calcium channels could drive this development. medchemexpress.commdpi.com The stereoselective synthesis of individual isomers or novel chemical entities based on the this compound scaffold represents a key area for future exploration. wikipedia.orgmdpi.comresearchgate.net

Advanced Preclinical Model Development

While traditional in vitro and in vivo models using animal tissues (e.g., rat jejunum, rat vas deferens, rabbit aorta, guinea-pig atria) have been instrumental in characterizing this compound's mechanism of action nih.govnih.govresearchgate.net, advanced preclinical models offer opportunities for a more comprehensive and translatable understanding of its effects. The limitations of traditional animal models in fully mimicking human physiology and disease states are well-documented in drug development. nih.govnih.govmdpi.com

Future preclinical research on this compound could benefit from the integration of:

Organ-on-a-chip technology: These microfluidic devices can simulate the structure and function of human organs, such as the gastrointestinal tract or bladder, providing a more physiologically relevant environment to study this compound's effects on smooth muscle contractility and its interaction with the local microenvironment. nih.govnih.gov

3D tissue models: Developing 3D co-culture models incorporating smooth muscle cells, neurons, and other relevant cell types could offer a more complex and predictive platform compared to conventional 2D cell cultures. nih.govnih.gov

Human-induced pluripotent stem cell (iPSC)-derived models: Utilizing iPSCs to generate relevant cell types (e.g., smooth muscle cells, enteric neurons) from healthy individuals and patients with specific motility disorders could provide valuable insights into variable responses to this compound based on genetic background and disease pathology.

Advanced animal models: While not replacing alternative methods, refining existing animal models or developing new ones that better recapitulate specific human smooth muscle disorders could still be valuable. nih.govmdpi.com For instance, models that mimic chronic inflammatory conditions affecting smooth muscle function could be used to evaluate this compound's potential in such contexts.

These advanced models could provide more accurate data on efficacy, tissue-specific effects, and potential interactions, ultimately improving the predictability of clinical outcomes and potentially reducing the reliance on traditional animal testing. nih.govnih.gov

Integration of Multi-Omics Data in Pharmacological Characterization

Understanding the full spectrum of this compound's effects at a molecular level requires a comprehensive approach that goes beyond traditional pharmacological methods. Integrating multi-omics data can provide deeper insights into how this compound influences gene expression, protein profiles, and metabolic pathways in target tissues and potentially systemically. nih.govquanticate.com

Future research could leverage multi-omics technologies, including:

Transcriptomics: Analyzing changes in gene expression patterns in smooth muscle tissues or relevant cell lines treated with this compound to identify affected signaling pathways and molecular targets.

Proteomics: Investigating alterations in protein abundance and post-translational modifications to understand the functional consequences of this compound treatment.

Metabolomics: Profiling changes in small molecule metabolites to assess the impact of this compound on cellular metabolism and identify potential biomarkers of response or off-target effects.

Integrating data from these different "omics" layers can help to:

Elucidate the complete molecular mechanism of this compound's action.

Identify novel downstream effectors and pathways influenced by this compound.

Discover potential biomarkers for predicting treatment response or identifying patient subgroups who might benefit most from this compound therapy.

Uncover potential off-target effects or compensatory mechanisms triggered by this compound.

Advanced bioinformatics and computational tools will be essential for integrating and interpreting the large, complex datasets generated by multi-omics studies. nih.govquanticate.com

Systems Pharmacology Approaches for Comprehensive Understanding

Systems pharmacology aims to understand drug action within the context of the entire biological system, considering the complex interactions between the drug, its targets, and various physiological pathways. mdpi.com Applying systems pharmacology approaches to this compound can provide a more holistic view of its effects and potential.

Future research could utilize systems pharmacology by:

Developing computational models: Creating mathematical models that integrate data on this compound's pharmacokinetics, pharmacodynamics, and its interactions with multiple targets (muscarinic receptors, calcium channels) and downstream signaling pathways.

Network analysis: Analyzing biological networks (e.g., protein-protein interaction networks, metabolic networks) to understand how this compound perturbs these networks and how these perturbations relate to its therapeutic effects and potential side effects. mdpi.com

Integrating clinical and preclinical data: Combining data from in vitro studies, advanced preclinical models, and clinical observations to build more predictive and comprehensive models of this compound's action in humans.

These systems-level approaches can help to:

Predict this compound's effects in different physiological and pathological conditions.

Identify potential drug-drug interactions by understanding how this compound influences pathways affected by other medications.

Optimize dosing strategies and treatment regimens based on a deeper understanding of the system-wide effects.

Uncover novel therapeutic opportunities by identifying unexpected beneficial effects or interactions within biological networks.

Q & A

Basic: How to design a pharmacokinetic study for Rociverine to assess bioavailability and metabolic pathways?

Methodological Answer:
A robust pharmacokinetic study should:

  • Define variables : Measure plasma concentration-time profiles (dependent variable) against controlled doses (independent variable). Include control groups for comparative analysis of absorption/distribution .
  • Analytical validation : Use HPLC-MS/MS for quantification, ensuring calibration curves cover expected physiological ranges (e.g., 0.1–100 ng/mL). Validate precision (≤15% RSD) and accuracy (85–115%) per ICH guidelines .
  • Metabolite identification : Employ liver microsomal assays coupled with high-resolution mass spectrometry (HRMS) to map phase I/II metabolites. Cross-reference with databases like HMDB or METLIN .

Basic: What experimental approaches are critical for characterizing this compound’s physicochemical properties?

Methodological Answer:

  • Solubility and stability : Conduct shake-flask method at physiological pH (1.2, 4.5, 6.8) with UV-Vis quantification. Include temperature-controlled (25°C, 37°C) stability studies over 72 hours .
  • Partition coefficient (LogP) : Use octanol-water partitioning followed by HPLC analysis. Validate with computational models (e.g., ChemAxon) to reconcile experimental vs. predicted values .
  • Solid-state characterization : Perform XRD for crystallinity and DSC/TGA for thermal behavior. Compare polymorphic forms if synthesized under varied conditions .

Advanced: How to resolve contradictions in this compound’s reported receptor-binding affinities across studies?

Methodological Answer:

  • Replicate conditions : Standardize assay protocols (e.g., radioligand binding vs. functional cAMP assays) to isolate variables like buffer composition (Mg²⁺/GTP effects) or cell line specificity (CHO vs. HEK293) .
  • Statistical reconciliation : Apply meta-analysis using random-effects models to quantify heterogeneity (I² statistic). Stratify data by experimental parameters (e.g., IC₅₀ vs. Ki values) .
  • Orthogonal validation : Confirm binding via SPR (surface plasmon resonance) to measure real-time kinetics, reducing artifacts from endpoint assays .

Advanced: What strategies optimize this compound’s synthetic yield while minimizing byproducts?

Methodological Answer:

  • Parameter screening : Use DoE (Design of Experiments) to test variables (temperature, catalyst loading, solvent polarity). For example:
ParameterRange TestedOptimal ValueImpact on Yield
Reaction Temp.60–120°C90°C↑ 35% yield
Catalyst (Pd%)0.5–2.5 mol%1.2 mol%↓ Byproducts
SolventTHF vs. DMFDMF↑ Reaction rate
Adapted from multi-variable optimization in
  • Byproduct tracking : Employ LC-MS with charged aerosol detection (CAD) to quantify impurities <0.1%. Use preparative HPLC to isolate and structurally elucidate major byproducts .
  • Scale-up criteria : Ensure linearity between small-scale (mg) and pilot-scale (g) reactions. Monitor exotherms and mixing efficiency to prevent deviations .

Basic: How to validate this compound’s analytical methods for regulatory-compliant research?

Methodological Answer:
Follow ICH Q2(R1) guidelines for method validation:

  • Specificity : Confirm no interference from excipients/degradants via forced degradation (heat, light, pH stress) .
  • Linearity : Achieve R² ≥0.998 across the analytical range (e.g., 50–150% of target concentration) .
  • Robustness : Test minor variations in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.2) .

Advanced: How to address discrepancies in this compound’s in vitro vs. in vivo efficacy profiles?

Methodological Answer:

  • Pharmacokinetic-pharmacodynamic (PK-PD) modeling : Integrate in vitro IC₅₀ data with in vivo plasma concentrations to predict efficacious doses. Use nonlinear mixed-effects modeling (NONMEM) .
  • Tissue distribution studies : Quantify this compound in target organs (e.g., bladder) via LC-MS/MS, correlating with histopathological outcomes .
  • Species-specific metabolism : Compare human hepatocyte data with animal models (e.g., rat, dog) to identify metabolizing enzymes (CYP isoforms) causing efficacy gaps .

Tables for Methodological Reference

Table 1: Key Parameters for Analytical Method Validation

ParameterAcceptance CriteriaReference Method
Accuracy98–102% recoverySpiked samples
Precision≤2% RSD (intra-day), ≤3% RSD (inter-day)Replicate runs
LOD/LOQS/N ≥3 (LOD), ≥10 (LOQ)Signal-to-noise
Adapted from

Table 2: Critical Factors in this compound Synthesis

FactorImpact on Purity/YieldMitigation Strategy
Oxygen exposure↑ Oxidative byproductsUse inert atmosphere (N₂/Ar)
Stirring rate↓ AggregationOptimize to ≥500 rpm
Workup pH↑ CrystallinityAdjust to isoelectric point (pH 6)
Adapted from

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rociverine
Reactant of Route 2
Reactant of Route 2
Rociverine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.